molecular formula C11H16N2O B6525864 4-(methylamino)-N-(propan-2-yl)benzamide CAS No. 942875-99-2

4-(methylamino)-N-(propan-2-yl)benzamide

Cat. No.: B6525864
CAS No.: 942875-99-2
M. Wt: 192.26 g/mol
InChI Key: UJYPCGVTDFZCGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methylamino)-N-(propan-2-yl)benzamide is a chemical compound featuring a benzamide scaffold substituted with a methylamino group at the para position of the phenyl ring and an isopropyl (propan-2-yl) group on the amide nitrogen. This specific substitution pattern places it within a class of organic molecules known for their significant versatility and broad applicability in medicinal chemistry and drug discovery research . The benzamide core is a fundamental structural motif in organic chemistry, valued for the relative stability of its amide bond and its capacity to participate in hydrogen bonding, a key interaction in biological systems . The functionalization of this core with different substituents, as seen in this compound, allows researchers to fine-tune the molecule's physicochemical properties, such as solubility and lipophilicity, which in turn can dictate its biological activity and interaction with specific targets . Substituted benzamides are investigated for a wide spectrum of pharmacological activities. For instance, the compound Procarbazine, which shares the N-(propan-2-yl)benzamide structure and is used as an antineoplastic agent, operates by inhibiting protein, RNA, and DNA synthesis . Furthermore, other benzamide derivatives have been developed as histone deacetylase (HDAC) inhibitors for cancer research, anti-inflammatory agents targeting cyclooxygenase (COX) enzymes, and antimicrobial agents . The presence of the methylamino group (-NHCH₃) on this compound provides a potential site for further chemical derivation or may contribute to its binding affinity, making it a valuable building block or intermediate for synthesizing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(methylamino)-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8(2)13-11(14)9-4-6-10(12-3)7-5-9/h4-8,12H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYPCGVTDFZCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 4 Methylamino N Propan 2 Yl Benzamide Derivatives

Positional and Substituent Effects on Biological Activity within the Benzamide (B126) Framework

The benzamide core is a versatile scaffold in drug discovery, and the nature and position of its substituents are critical determinants of biological activity. In the context of 4-(methylamino)-N-(propan-2-yl)benzamide, the substitution pattern on the phenyl ring significantly influences molecular interactions.

In the development of TYK2 kinase inhibitors based on a 4-aminopyridine (B3432731) benzamide scaffold, structure-based design was employed to introduce modifications. The introduction of 2,6-dichloro-4-cyanophenyl and (1R,2R)-2-fluorocyclopropylamide moieties led to enhanced potency and selectivity. nih.gov This underscores the impact of strategically placed substituents on the benzamide ring to achieve desired pharmacological profiles.

The following table summarizes the effects of hypothetical substitutions on the benzamide ring of a generic 4-aminobenzamide (B1265587) scaffold, based on general principles observed in various benzamide series.

Position of SubstitutionType of SubstituentPredicted Effect on ActivityRationale
2-positionElectron-withdrawing group (e.g., -Cl, -F)Potential increase in potencyCan alter the pKa of the amide nitrogen and influence hydrogen bonding capabilities.
3-positionBulky hydrophobic groupMay decrease activityPotential for steric hindrance with the target protein.
5-positionHydrogen bond donor/acceptorCould enhance binding affinityFormation of additional interactions with the receptor.
6-positionSmall alkyl groupVariable, depends on targetMay provide favorable van der Waals interactions or cause steric clash.

It is evident that a delicate balance of electronic and steric factors governs the interaction of the benzamide core with its biological target.

Exploration of the N-(propan-2-yl) Moiety's Contribution to Molecular Interactions

The N-(propan-2-yl), or isopropyl, group attached to the amide nitrogen plays a significant role in defining the pharmacological profile of this compound. This lipophilic moiety can engage in crucial hydrophobic interactions within the binding pocket of a target protein.

In a study of isomeric 2,4-diaminoquinazolines, the introduction of an isopropyl substituent at the N2- or N4-position resulted in weak or no inhibition of Aβ aggregation, suggesting that for this particular target, this group was not optimal. researchgate.net However, in other contexts, the isopropyl group can be highly favorable. For instance, in a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides, compounds with an isopropyl substituent at the 3-benzimidazole position exhibited partial agonist activity at the 5-HT4 receptor, a reversal of the antagonist activity seen with smaller ethyl or cyclopropyl (B3062369) groups. nih.gov This indicates that the size and shape of the isopropyl group can be critical for determining the nature of the pharmacological response.

The branched nature of the isopropyl group can also influence the molecule's metabolic stability and pharmacokinetic properties. The steric bulk can shield the amide bond from enzymatic hydrolysis, potentially increasing the compound's half-life in vivo.

Influence of the 4-(methylamino) Group on Pharmacological Properties

In a study of benzamide-based HDAC inhibitors, the presence of an amino group in the R2 position was found to be critical for activity. nih.gov While this is a different position, it highlights the general importance of amino groups in this class of compounds. The methylation of the amino group, as in 4-(methylamino), can subtly modulate its basicity and hydrogen bonding potential compared to a primary amine (4-amino). This can lead to altered selectivity and potency.

Conformational Analysis and its Impact on Ligand-Target Binding

The three-dimensional conformation of this compound is a critical factor in its ability to bind to a biological target. The molecule possesses several rotatable bonds, allowing it to adopt a variety of spatial arrangements. The preferred conformation in a biological environment will be the one that maximizes favorable interactions with the receptor.

A study on the crystal structure of N-isopropylbenzamide revealed a dihedral angle of 30.0 (3)° between the amide group and the phenyl ring. nih.gov This indicates a non-planar arrangement, which may be a key feature for fitting into a specific binding pocket. The conformation of the molecule is influenced by a combination of steric and electronic effects. For example, intramolecular hydrogen bonding can restrict the rotation of certain groups and stabilize a particular conformation.

The conformational flexibility of a ligand can be both an advantage and a disadvantage. While it allows the molecule to adapt to the shape of the binding site, a high degree of flexibility can also lead to a significant entropic penalty upon binding, which can decrease affinity. Therefore, a key aspect of rational drug design is to pre-organize the ligand in a conformation that is close to its bioactive conformation.

Rational Design Principles for Modulating and Enhancing Bioactivity

The rational design of more potent and selective analogs of this compound relies on the integration of SAR data with structural information about the target protein. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key approaches.

In SBDD, the three-dimensional structure of the target protein is used to guide the design of new molecules. For example, if the crystal structure of the target protein in complex with a ligand is available, it can reveal key interactions that can be optimized. This was demonstrated in the lead optimization of TYK2 inhibitors, where structure-based design was used to introduce modifications that improved potency and selectivity. nih.gov

LBDD is employed when the structure of the target is unknown. In this approach, a model of the pharmacophore is developed based on the structures of known active and inactive molecules. This model can then be used to design new compounds with improved properties.

Key rational design strategies include:

Bioisosteric replacement: Replacing a functional group with another that has similar physical or chemical properties but may lead to improved potency, selectivity, or pharmacokinetic properties.

Structure rigidification: Introducing cyclic structures or other conformational constraints to lock the molecule in its bioactive conformation.

Introduction of new interaction sites: Adding functional groups that can form additional hydrogen bonds, ionic interactions, or hydrophobic interactions with the target.

Strategies for Lead Optimization and Analogue Prioritization (e.g., Scaffold Hopping)

Once a lead compound like this compound is identified, lead optimization is the process of refining its structure to improve its drug-like properties. acs.org This involves an iterative cycle of design, synthesis, and testing of new analogs. acs.org

One powerful strategy for lead optimization is scaffold hopping . This involves replacing the central core of the molecule with a different chemical scaffold while retaining the key pharmacophoric groups. nih.govnih.govdtic.mil The goal is to discover new chemical series with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. For the benzamide core, potential scaffold hops could include replacing the phenyl ring with a different aromatic or heteroaromatic system.

Another key strategy is the systematic exploration of substituent effects. A library of analogs can be synthesized where the substituents at various positions are systematically varied. The resulting SAR data can then be used to build quantitative structure-activity relationship (QSAR) models, which can predict the activity of new, unsynthesized compounds and help prioritize which analogs to synthesize next.

The lead optimization process for benzamide derivatives often focuses on improving kinase inhibitory activity, as this scaffold is common in kinase inhibitors. acs.orgnih.gov This involves designing compounds that can form specific interactions with the ATP-binding site of the target kinase.

Pharmacological Characterization and Preclinical Biological Activity of 4 Methylamino N Propan 2 Yl Benzamide Analogues

In Vitro Biological Screening Platforms and Methodologies

In vitro screening is the first step in determining the pharmacological profile of a new chemical entity. These assays, conducted in a controlled laboratory setting outside of a living organism, are crucial for identifying biological activity, mechanism of action, and potential therapeutic applications.

Enzyme inhibition assays are fundamental in drug discovery to determine if a compound can selectively block the activity of a specific enzyme. The benzamide (B126) structure is a key component in many enzyme inhibitors. For example, certain benzamide derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), which are crucial enzymes in epigenetic regulation. nih.gov In a typical assay, the enzyme is incubated with its substrate and varying concentrations of the inhibitor. The rate of product formation is measured, often through fluorescence or absorbance, to calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.

Similarly, other studies have focused on benzamide derivatives as inhibitors for human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes implicated in conditions like thrombosis and cancer. semanticscholar.orgrsc.org Researchers have also successfully developed N-(thiophen-2-yl) benzamide derivatives as inhibitors of the BRAFV600E kinase, a mutation found in many cancers, using ELISA-based phosphorylation assays. nih.gov

Table 1: Example Data from Enzyme Inhibition Assays for Benzamide Analogues

Compound ClassTarget EnzymeAssay MethodReported Potency (IC₅₀)Reference
Benzamide DerivativesHistone Deacetylase 8 (HDAC8)Fluorescence AssayVaries by substitution nih.gov
Sulfamoyl-benzamidesh-NTPDase1Malachite Green Assay2.88 ± 0.13 μM rsc.org
N-(thiophen-2-yl) benzamidesBRAFV600E KinaseELISA-based MEK phosphorylation0.63 μM - 2.01 μM nih.gov
Benzamide DerivativesCyclooxygenase-2 (COX-2)Enzyme ImmunoassayData not specified nanobioletters.com

These assays determine if a compound binds to a specific cellular receptor and whether it activates (agonist) or blocks (antagonist) it. revvity.com Radioligand binding assays are commonly used, where a radioactively labeled compound known to bind the receptor is competed off by the test compound. merckmillipore.com This allows for the determination of the binding affinity (Ki or Kd).

Table 2: Example Data from Receptor Binding Assays for Benzamide Analogues

Compound ClassTarget ReceptorAssay TypeBinding Affinity (Ki/IC₅₀)Reference
Benzodiazepine (B76468) SulfonamidesBombesin (B8815690) Receptor Subtype 3 (BRS-3)Radioligand Binding Assay1.4 nM nih.gov
Fluorinated BenzamidesSigma-1 (σ₁) ReceptorCompetitive Binding Assay6.3 nM nih.gov
Fluorinated BenzamidesSigma-2 (σ₂) ReceptorCompetitive Binding Assay10.2 nM nih.gov

Cell-based assays provide insight into a compound's effect on whole cells. These are critical for understanding the potential therapeutic effects of a compound.

Cell Proliferation Assays: The MTT assay is a common method to assess how a compound affects cell growth. For example, benzamide-based HDAC inhibitors have been shown to have antiproliferative effects on breast cancer cell lines. nih.gov

Apoptosis Induction: Flow cytometry can be used to determine if a compound induces programmed cell death (apoptosis). Certain 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides have been shown to enhance apoptosis in cancer cells. nih.gov

Cellular Uptake: Assays can measure how much of a compound enters the cell. For example, studies on a radiolabeled benzamide derivative in prostate cancer cells showed that a significant portion was localized to cell surface receptors, with some internalization. nih.gov

These studies investigate how a compound alters the expression of specific genes and proteins, which can reveal its mechanism of action. news-medical.net Techniques like quantitative polymerase chain reaction (qPCR) and Western blotting are standard.

For example, a class of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides were designed as inhibitors of microRNA-21 (miR-21), an oncogenic miRNA. nih.gov Studies showed that the lead compound could up-regulate PDCD4, a target protein of miR-21, confirming its mechanism. nih.gov In other research, benzimidazole-derived chalcones containing an aromatic amide were found to upregulate the expression of the tumor suppressor protein TP53. nih.gov Another novel benzamide derivative was found to inhibit the ABCG2 transporter protein, which is involved in multidrug resistance in cancer. nih.gov

HTS involves the rapid, automated testing of large libraries of compounds to identify "hits" with a desired biological activity. nih.govthermofisher.com These libraries can contain tens of thousands of diverse molecules. upenn.edu HTS can be performed using various assay formats, including enzyme inhibition and receptor binding assays. merckmillipore.com For instance, a novel class of benzodiazepine sulfonamide-based BRS-3 agonists was discovered through a high-throughput screening campaign. nih.gov The initial "hit" from the screen then undergoes further chemical optimization to improve its potency and pharmacokinetic properties.

Identification and Validation of Molecular Targets and Pathways

The data gathered from the in vitro screening assays described above are crucial for identifying the molecular targets and pathways through which a compound exerts its effects. For benzamide analogues, a wide range of targets have been identified:

Enzymes: As discussed, benzamides have been shown to target enzymes like HDACs, NTPDases, and various kinases. nih.govsemanticscholar.orgnih.gov

Receptors: Benzamide derivatives have been developed to target specific receptors, such as sigma receptors and bombesin receptors, for therapeutic or imaging purposes. nih.govnih.gov

Signaling Pathways: By modulating specific proteins, benzamides can influence entire signaling pathways. For example, by inhibiting miR-21, certain benzamides can impact apoptosis and cell proliferation pathways. nih.gov Similarly, by up-regulating the tumor suppressor TP53, other benzamide-containing compounds can trigger anti-tumor responses. nih.gov

The validation of these targets often involves further experiments, such as using cell lines with and without the target protein to confirm that the compound's effect is target-dependent. Molecular docking studies are also frequently used to computationally model the interaction between the compound and its proposed target, providing further evidence for the binding mode. rsc.org

Kinase Targets (e.g., CDK9, ROCK1, Discoidin Domain Receptors 1 and 2)

Benzamide derivatives have been identified as inhibitors of several protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a key enzyme in the regulation of gene transcription through its role in activating RNA polymerase II. nih.gov Its pathogenic function is well-established in several cancers, including acute myeloid leukemia. nih.gov Certain imidazopyrazine compounds, which can be considered structural analogues, have been synthesized and evaluated for their inhibitory activity against CDK9. nih.gov For instance, compound 4a from a synthesized series showed notable activity, suggesting that CDK9 inhibition is a potential mechanistic pathway for the anti-cancer effect of related structures. nih.gov

Rho-associated kinase-1 (ROCK1): As a central node in modulating various cell behaviors, ROCK1 is a promising therapeutic target. Benzamide derivatives have been widely reported as ROCK1 inhibitors. nih.gov Computational studies, including 3D-QSAR and molecular docking, have been used to investigate N-methyl-4-(4-pyrazolidinyl) benzamides (MPBs) to understand their pharmacological properties and explore potential new inhibitors based on this scaffold. nih.gov

Discoidin Domain Receptors 1 and 2 (DDR1/DDR2): DDR1 and DDR2 are unique receptor tyrosine kinases that are activated by collagen. nih.govnih.gov This activation requires the native triple-helical structure of collagen and occurs over an extended period. nih.gov DDRs regulate fundamental biological processes like cell adhesion, migration, and proliferation, and their dysregulation is implicated in diseases such as cancer, fibrosis, and arthritis. nih.gov While DDRs are significant kinase targets, the direct inhibition by analogues of 4-(methylamino)-N-(propan-2-yl)benzamide is not detailed in the available literature.

Other Kinases: The benzamide scaffold is versatile and has been incorporated into inhibitors of other important kinases. Analogues have shown potent inhibitory activity against receptor tyrosine kinases such as EGFR, HER-2, KDR, and PDGFRa/b. nih.govnih.gov For example, the compound 4-((N-(2-(dimethylamino)ethyl)acrylamido)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide was discovered as a highly selective type II PDGFRα kinase inhibitor. nih.gov Furthermore, ortho-substituted N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)benzamides have been shown to affect members of the Src family of kinases (SFK), including Yes, Hck, Fyn, Lck, and Lyn. researchgate.net

Table 1: Kinase Inhibitory Activity of Selected Benzamide Analogues

Compound/Analogue ClassTarget KinaseKey FindingsReference
Imidazopyrazines (e.g., Compound 4a)CDK9Demonstrated inhibitory activity in biochemical kinase assays. nih.gov
N-methyl-4-(4-pyrazolidinyl) benzamidesROCK1Identified as potential ROCK1 inhibitors through in silico screening. nih.gov
CHMFL-PDGFR-159PDGFRαHighly selective type II inhibitor. nih.gov
N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-2-(morpholine-4-carbonyl)benzamide (Compound 4)Src Family Kinases (Yes, Hck, Fyn, Lck, Lyn)Showed impact on SFKs, differing from parent compounds that targeted Src. researchgate.net

Protein-Protein Interaction (PPI) Modulation (e.g., Menin-KMT2A)

Targeting protein-protein interactions represents a novel therapeutic strategy. The interaction between menin and the KMT2A fusion protein is a critical driver in certain types of acute leukemia. nih.govnih.gov Menin acts as a scaffold, anchoring the oncogenic KMT2A fusion protein to chromatin, which leads to the expression of genes that drive leukemia. nih.gov

Menin inhibitors have been developed to disrupt this key interaction. nih.gov A scoping review identified several menin inhibitors in clinical development, including Revumenib, Ziftomenib, and Bleximenib. nih.gov These agents represent a targeted approach for leukemias with KMT2A rearrangements or NPM1 mutations. nih.gov While this is a critical PPI target, the chemical structures of the currently prominent menin inhibitors are not based on the this compound scaffold.

Epigenetic Modulators

Epigenetic mechanisms, which regulate gene expression without altering the DNA sequence itself, are significant in the development of various diseases, including cancer. nih.govresearchgate.net Small molecules that modulate epigenetic targets are therefore of high interest. nih.gov Benzamide-containing structures have been successfully developed as epigenetic modulators, particularly as inhibitors of histone deacetylases (HDACs). For example, a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which feature an amide linkage, were investigated and found through in silico studies to potentially inhibit HDAC-6. mdpi.com Another study detailed the synthesis of (R)-N-(1-(benzyl(methyl)amino)propan-2-yl)-2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide , a class-IIa HDAC inhibitor. nih.gov

Other Enzyme Classes (e.g., FAD-dependent Oxidoreductases, COX-1/2)

Analogues of this compound have shown activity against other important enzyme classes.

Aldehyde Dehydrogenases (ALDHs): ALDHs are overexpressed in various tumors, including prostate cancer, making them a potential therapeutic target. nih.govnih.gov 4-(Diethylamino)benzaldehyde (DEAB) is a known pan-inhibitor of ALDH isoforms. nih.gov A study on 40 DEAB analogues, which share the substituted benzaldehyde (B42025) motif, identified compounds with increased cytotoxicity and selectivity for specific ALDH isoforms like ALDH1A3 and ALDH3A1 compared to the parent compound. nih.govnih.gov

Cyclooxygenase (COX-1/2): COX enzymes are key mediators of inflammation. nih.govacs.org While non-selective inhibition can lead to side effects, selective COX-2 inhibitors are valuable anti-inflammatory agents. acs.org Various heterocyclic compounds incorporating benzamide or related functionalities have been explored as COX-2 inhibitors. For instance, a series of 2,5-diaryl-1,3,4-oxadiazoles were evaluated, with 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole showing potent and selective COX-2 inhibition with an IC50 value of 0.48 μM. nih.govacs.org Another study on isoxazole-based scaffolds identified 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one as a potent COX-2 inhibitor with an IC50 of 0.95 μM. acs.org

FAD-dependent Oxidoreductases: This is a broad class of enzymes involved in numerous redox reactions. The reviewed literature did not specifically highlight the inhibition of this enzyme class by analogues of this compound.

MicroRNA Pathways (e.g., microRNA-21)

MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression, and their misregulation is linked to various cancers. nih.gov MicroRNA-21 (miR-21) is a well-documented oncomiR that functions as an anti-apoptotic factor and is found at elevated levels in many cancers. nih.govnih.gov

A study focused on designing small molecule inhibitors of miR-21 developed a series of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides based on a scaffold hopping approach. nih.gov Within this series, compound 1j was identified as the most potent, displaying time and concentration-dependent inhibition of miR-21 expression. nih.gov Functional assays in HeLa and U-87 MG cancer cell lines confirmed that compound 1j enhances apoptosis and slows proliferation by up-regulating PDCD4, a target protein of miR-21. nih.gov Another small molecule, microRNA-21-IN-2 , has also been identified as a potential miR-21 inhibitor with an AC50 of 3.29 μM. medchemexpress.com

Preclinical Efficacy in Disease Models (In Vitro and In Vivo Non-Human)

The diverse biological activities of this compound analogues have been translated into promising preclinical efficacy in various disease models, particularly in the context of cancer.

Anti-cancer and Anti-proliferative Activity

The ability of these compounds to inhibit key cellular targets often results in potent anti-proliferative effects against a range of cancer cells in vitro.

The miR-21 inhibitor 1j (a 4-benzoylamino-N-(prop-2-yn-1-yl)benzamide) demonstrated anti-proliferative activity and induced apoptosis in HeLa (cervical carcinoma) and U-87 MG (glioblastoma) cells. nih.gov

Analogues of 4-(Diethylamino)benzaldehyde (DEAB), which inhibit ALDH, displayed increased cytotoxicity against three different prostate cancer cell lines compared to the parent compound. nih.govnih.gov

A series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides showed a wide spectrum of anti-proliferative activity against PC-3, HeLa, HCT-116, and MCF-7 cancer cell lines. mdpi.com Compound 6k from this series was particularly active, with IC50 values ranging from 6.93 µM to 12.17 µM across the tested cell lines. mdpi.com

Substituted-(E)-2-benzylidene-N-(3-(3-oxo-2,3-dihydro-4H-benzo[b] nih.govnih.gov oxazin-4-yl)propyl) hydrazine-1-carbothioamides showed potent anti-proliferative activity against four human tumor cell lines, with Growth Inhibition50 values as low as 0.18 µM. researchgate.net

In vivo, the benzamide derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) showed potent anti-HBV activity in a duck hepatitis B virus (DHBV) model, demonstrating preclinical efficacy beyond cancer. nih.gov

The radiolabeled probe 4-11C-methoxy N-(2-diethylaminoethyl) benzamide showed high and selective uptake in B16F1 melanoma tumor xenografts in mice, indicating its potential for targeting melanoma. nih.gov

Table 2: In Vitro Anti-proliferative Activity of Selected Benzamide Analogues

Compound/Analogue ClassCell LineCancer TypeActivity (IC50 / GI50)Reference
Compound 1j (miR-21 inhibitor)HeLa, U-87 MGCervical Carcinoma, GlioblastomaInhibited proliferation and induced apoptosis. nih.gov
DEAB Analogues (e.g., 14, 18)Prostate Cancer Cell LinesProstate CancerIC50 = 10–200 μM (more potent than DEAB) nih.govnih.gov
Compound 6k (N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide)MCF-7Breast Cancer6.93 ± 0.4 µM mdpi.com
HelaCervical Cancer9.46 ± 0.7 µM
HCT-116Colon Cancer10.88 ± 0.8 µM
PC-3Prostate Cancer12.17 ± 0.9 µM
Compound 9g (hydrazine-1-carbothioamide derivative)MIAPACAPancreatic Carcinoma0.18 µM researchgate.net
Compound 9a (hydrazine-1-carbothioamide derivative)IMR-32Neuroblastoma0.23 µM researchgate.net

Anti-inflammatory Properties

The anti-inflammatory potential of benzamide derivatives has been attributed to various mechanisms, including the inhibition of key inflammatory mediators. Research has shown that certain N-substituted benzamides can exert anti-inflammatory effects. For instance, studies have explored the ability of benzamides to inhibit the production of tumor necrosis factor-alpha (TNF-α), a critical cytokine in the inflammatory cascade. nih.gov This inhibition is thought to be mediated through the regulation of the transcription factor NF-κB, which plays a pivotal role in the inflammatory response. nih.gov

Some substituted benzamides have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation. nih.gov For example, the benzamide derivative Parsalmide has been shown to inhibit both COX-1 and COX-2. nih.gov Notably, some of these compounds have demonstrated a favorable gastrointestinal safety profile in preclinical models, a significant advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

In a study focused on N-pyrazolyl benzamide derivatives, several compounds demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. researchgate.net The structure-activity relationship in this series suggested that the presence of electron-withdrawing groups was beneficial for the observed anti-inflammatory effects. researchgate.net Another study on palmitoyl (B13399708) benzamides showed that while most of the synthesized compounds had poor anti-inflammatory activity, o-palmitoylamino N-carboxyethyl benzamide produced a significant inhibition of edema. researchgate.net

While direct preclinical anti-inflammatory data for this compound is not extensively documented in the reviewed literature, the activities of its structural analogues suggest that this chemical class warrants further investigation for its potential anti-inflammatory properties.

Anti-infective and Anti-parasitic Effects (e.g., Trypanosoma brucei, Anti-RSV)

The benzamide scaffold has been a template for the development of various anti-infective and anti-parasitic agents.

Anti-parasitic Activity against Trypanosoma brucei

Human African Trypanosomiasis, caused by the protozoan parasite Trypanosoma brucei, is a significant health concern in sub-Saharan Africa. plos.org The search for new, effective, and less toxic trypanocidal drugs is a continuous effort. Several studies have highlighted the potential of benzamide derivatives in this area. For instance, a high-throughput screening of a large compound library identified several compounds with significant selectivity against T. b. brucei. plos.org

In one study, novel 3,5-diiodophenethyl-benzamides were synthesized and screened for their in vitro activity against several protozoan parasites, including Trypanosoma cruzi, a related parasite. nih.gov The results indicated that N-(3,5-diiodo-4-methoxyphenethyl)-4-methylbenzamide and N-(3,5-diiodo-4-methoxyphenethyl)-4-methoxybenzamide were the most active against T. cruzi. nih.gov Another study highlighted that the trypanocidal drug Benznidazole, which possesses a benzamide moiety, also exhibits anti-inflammatory properties through the inhibition of NF-κB. nih.gov

Anti-RSV Activity

Respiratory Syncytial Virus (RSV) is a major cause of lower respiratory tract infections, particularly in young children and the elderly. nih.govbohrium.com There is a significant need for effective antiviral therapies. Benzamide and its related derivatives have emerged as a promising class of compounds for the development of anti-RSV agents.

A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were identified as potent RSV inhibitors. nih.gov These compounds were found to suppress viral replication and the associated inflammatory responses by inhibiting RSV-induced IRF3 and NF-κB activation. nih.gov Another study identified a novel tribenzamide derivative, designated as 2f, which demonstrated potent antiviral activity by inhibiting the early stages of RSV infection, likely by interfering with viral attachment and fusion. bohrium.com Furthermore, benzimidazole (B57391) derivatives, which share structural similarities with benzamides, have also been extensively studied as anti-RSV agents, with some compounds showing submicromolar potency. nih.govtandfonline.com One such derivative, TMC353121, acts as an RSV fusion inhibitor and has shown efficacy in reducing viral load and lung inflammation in preclinical models. nih.gov

Analgesic Potential

The potential for benzamide derivatives to act as analgesics has been explored in various preclinical studies. nih.gov For instance, a series of substituted-N-(4-methyl-2-oxo-2H-chromen-7-yl) benzamides were synthesized and evaluated for their analgesic activity using the acetic acid-induced writhing test in mice. nih.gov Several compounds in this series showed significant protection, with 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide and 4-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide demonstrating notable analgesic effects. nih.gov

Another study focused on benzothiazole-benzamides, which demonstrated promising analgesic activity when compared to the standard drug diclofenac. frontiersin.org Similarly, an evaluation of benzothiophene (B83047) carboxamides identified several derivatives that attenuated nociception in preclinical models. wikipedia.org

While direct evidence for the analgesic potential of this compound is limited in the available literature, the analgesic properties exhibited by other structurally related benzamide derivatives suggest that this is a potential area for future investigation.

Other Potential Therapeutic Applications (e.g., Anticonvulsant)

One of the most well-documented therapeutic potentials of 4-aminobenzamide (B1265587) analogues is their anticonvulsant activity. wikipedia.org Extensive research has been conducted on this class of compounds, revealing potent effects in various preclinical models of epilepsy.

A study on a series of 4-aminobenzamides of simple primary and secondary amines showed that these compounds were effective against maximal electroshock (MES)-induced seizures in mice. nih.gov The introduction of a second aromatic ring in the structure, as seen in d,l-4-amino-N-(alpha-methylbenzyl)-benzamide, led to more potent compounds. nih.gov

Further studies on 4-aminobenzanilides, derived from ring-alkylated anilines, also demonstrated significant anti-MES activity. nih.gov The 4-aminobenzanilide derived from 2,6-dimethylaniline (B139824) was identified as a particularly potent anti-MES compound. nih.gov

A notable analogue, 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB), has been extensively studied and shown to be a potent anticonvulsant. nih.gov It was found to be active against MES-induced seizures but not against subcutaneous pentylenetetrazole (scPtz)-induced seizures, suggesting a pharmacological profile similar to phenytoin. nih.gov Another potent anticonvulsant from this class is LY201409, an analogue of 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116), which was designed to resist metabolic N-acetylation. nih.gov LY201409 displayed potent antagonism of MES-induced seizures in both mice and rats. nih.gov

An original ameltolide (B1667027) analogue, 4-amino-(2-methyl-4-aminophenyl)benzamide, was also synthesized and evaluated for its anticonvulsant activity. nih.gov This compound was active in the MES test and against tonic seizures induced by bicuculline (B1666979) or 3-mercaptopropionic acid. nih.gov

The collective findings from these studies on 4-aminobenzamide analogues strongly suggest that the core structure present in this compound is a key pharmacophore for anticonvulsant activity.

Interactive Data Table: Anticonvulsant Activity of 4-Aminobenzamide Analogues

CompoundAnimal ModelTestED₅₀ (mg/kg)Protective Index (PI)Reference
4-Amino-N-amylbenzamideMouseMES42.98- nih.gov
d,l-4-Amino-N-(alpha-methylbenzyl)-benzamideMouseMES18.029.5 nih.gov
4-Aminobenzanilide (from 2,6-dimethylaniline)MouseMES2.605.77 nih.gov
4-Amino-N-(2-ethylphenyl)benzamide (4-AEPB)MouseMES28.6 (µmol/kg)3.36 nih.gov
4-Amino-N-(2-ethylphenyl)benzamide (4-AEPB)RatMES29.8 (µmol/kg)>51 nih.gov
LY201409MouseMES16.2- nih.gov
LY201409RatMES4.2- nih.gov
4-Amino-(2-methyl-4-aminophenyl)benzamideMouseMES15.410.7 nih.gov

Computational and Biophysical Studies on 4 Methylamino N Propan 2 Yl Benzamide Interactions

Molecular Docking Simulations for Ligand-Target Binding Conformation and Affinity

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique provides insights into the binding mode and affinity of a ligand, such as a benzamide (B126) derivative, within the active site of a target protein. For instance, in studies of related benzamide compounds, docking simulations have been instrumental in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. mdpi.comsemanticscholar.org The docking score, a numerical value representing the predicted binding affinity, is a critical output of these simulations. mdpi.com

Table 1: Representative Molecular Docking Data for Benzamide Derivatives

Target Protein Ligand (Benzamide Derivative) Docking Score (kcal/mol) Interacting Residues Reference
S. aureus DNA Gyrase 2-((4-ethylphenoxy) methyl)-N-(heteroarylcarbamothioyl)benzamide -28.04 SER 438, ASP 437 mdpi.com
RNA polymerase (PA−PB1) 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid Not Specified GLU623, LYS643, TRP706 semanticscholar.org

This table is illustrative and based on data from similar benzamide compounds, as specific data for 4-(methylamino)-N-(propan-2-yl)benzamide is not available.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics simulations offer a more dynamic picture of the ligand-receptor complex, providing information on the stability of the binding pose and the flexibility of the interacting molecules over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can help to refine the understanding of the interaction dynamics suggested by molecular docking. Studies on related compounds have utilized MD simulations to assess the stability of the complex formed between inhibitors and their target proteins. researchgate.net

3D-Quantitative Structure-Activity Relationship (3D-QSAR) Modeling for Predictive Activity

3D-Quantitative Structure-Activity Relationship (3D-QSAR) models are computational tools used to establish a relationship between the three-dimensional properties of a series of molecules and their biological activities. peerj.com These models can predict the activity of new, untested compounds. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to build these models. researchgate.netpeerj.com For various series of benzamide derivatives, 3D-QSAR studies have been successfully applied to guide the design of more potent inhibitors. researchgate.net

Table 2: Key Parameters from a Representative 3D-QSAR Study on Benzamide Analogs

Model q² (Cross-validated R²) R² (Non-cross-validated R²) Predictive R²
CoMFA 0.708 0.983 Not Specified

This table presents data from a study on CD73 inhibitors and is intended to be illustrative of the methodology. researchgate.net

Spectroscopic Analysis of Molecular Interactions (e.g., Fluorescence, UV-Vis Studies)

Spectroscopic techniques such as fluorescence and UV-Visible (UV-Vis) spectroscopy are experimental methods used to study the interactions between molecules. For example, changes in the fluorescence spectrum of a protein upon binding to a ligand can provide information about the binding event. Similarly, UV-Vis spectroscopy can be used to monitor changes in the electronic environment of a molecule. Studies on related aromatic compounds have shown that the maxima of absorption spectra are typically in the range of 295-315 nm, with fluorescence maxima observed between 330-360 nm, depending on the solvent polarity. researchgate.net

Crystallographic Studies of Compound-Target Complexes for Structural Insights

X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional structure of a molecule or a molecular complex. Obtaining a crystal structure of a ligand bound to its target protein offers definitive evidence of the binding mode and the precise interactions involved. While no crystallographic data is currently available for this compound, such studies on analogous compounds have been crucial in structure-based drug design.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.govedu.krd These calculations can provide insights into the distribution of electrons within a molecule, its reactivity, and its spectroscopic properties. nih.gov DFT calculations can be used to determine properties like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding chemical reactivity and electronic transitions. nih.gov

Table 3: Representative Output from a DFT Calculation for a Related Amino Benzamide Derivative

Property Calculated Value
HOMO-LUMO Energy Gap 3.182 eV

This table is based on data for 4-amino-N-[2 (diethylamino) ethyl]benzamide tetraphenylborate and serves as an example of the data obtained from such calculations. nih.gov

Preclinical Pharmacokinetics and Translational Research Considerations for Benzamide Analogues

Absorption and Metabolic Stability Aspects from Analogues

Metabolic stability, the resistance of a compound to biotransformation by metabolic enzymes, is a key factor optimized during drug discovery. nih.gov The amide bond, central to the benzamide (B126) scaffold, can be susceptible to hydrolysis. nih.gov Research on related compounds has shown that structural modifications in proximity to the amide linkage can significantly enhance metabolic stability. For instance, the introduction of an N-methyl group adjacent to an anilide bond has been shown to stabilize the compound against degradation in murine plasma. nih.gov Studies on N-methylbenzamides have identified N-(hydroxymethyl) compounds as major metabolites. nih.gov The stability of these metabolites can be influenced by substitution on the nitrogen atom; for example, N-(hydroxymethyl)-N-methylbenzamide was found to be less stable than N-(hydroxymethyl)-benzamide. nih.gov

In vitro systems, such as liver microsomes and hepatocytes, are routinely used to assess metabolic stability early in the drug discovery process. nih.govresearchgate.net These assays measure the rate of disappearance of the parent compound over time, providing an estimate of its intrinsic clearance. nih.gov For example, some phenylalanine amide analogues showed very low stability in human and murine microsomal suspensions, with as little as 0-2% of the compound remaining after 7 minutes. nih.gov However, strategic steric shielding of the amide bonds with methyl substituents led to improved microsomal stability. nih.gov

Distribution and Biodistribution in Relevant Preclinical Models

Understanding where a compound distributes in the body is fundamental to assessing its potential efficacy and safety. For benzamide analogues, particularly those designed as imaging agents or targeted therapeutics, preclinical biodistribution studies using radiolabeled versions of the compound are indispensable. These studies provide quantitative data on the uptake and retention of the compound in various tissues and organs. moravek.comresearchgate.net

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful imaging techniques that allow for the non-invasive visualization and quantification of the distribution of radiolabeled molecules in vivo. nih.gov

Studies on fluorine-18 (B77423) labeled benzamide analogues designed for imaging sigma-2 receptors in solid tumors have been conducted in mice bearing EMT-6 tumor allografts. nih.gov These studies revealed high tumor uptake (2.5-3.7% injected dose per gram [%ID/g]) at 1 and 2 hours post-injection, with favorable tumor-to-normal tissue ratios. nih.gov For instance, the biodistribution of one such analogue, [18F]3c, is detailed in the table below.

Biodistribution of [18F]3c in Female Balb/c Mice with EMT-6 Tumors (%ID/g)
Organ1 hour2 hours
Blood0.89 ± 0.110.48 ± 0.05
Heart1.11 ± 0.120.61 ± 0.07
Lungs1.08 ± 0.110.65 ± 0.05
Liver4.01 ± 0.453.11 ± 0.28
Spleen0.87 ± 0.100.59 ± 0.06
Kidneys1.89 ± 0.211.25 ± 0.13
Muscle0.55 ± 0.060.31 ± 0.04
Tumor2.51 ± 0.291.98 ± 0.22

Similarly, an iodine-131 (B157037) labeled benzamide, [131I]MIP-1145, has been evaluated for targeted radiotherapy of metastatic melanoma. nih.gov In human melanoma xenografts, this compound showed significant tumor uptake of 8.82% ID/g at 4 hours, which remained high at 5.91% ID/g at 24 hours. nih.gov This prolonged retention in the tumor is a desirable characteristic for a radiotherapeutic agent. The tumor-to-blood ratios were also impressive, reaching 25.2 at 4 hours and 197 at 24 hours. nih.gov Biodistribution was also assessed in cynomolgus monkeys to estimate human dosimetry. nih.gov

Another study on a carbon-11 (B1219553) labeled CB2 receptor agonist, [11C]A-836339, demonstrated specific uptake in the spleen, an organ rich in CB2 receptors, in control mice. nih.gov In a mouse model of neuroinflammation, the compound showed specific uptake in the brain, highlighting its potential for imaging neuroinflammatory processes. nih.gov These examples underscore the power of radiolabeling and in vivo imaging to provide detailed insights into the distribution of benzamide analogues in relevant preclinical models.

Tumor-to-Tissue Ratios for [131I]MIP-1145 in Melanoma Xenografts
Tissue4 hours24 hours
Tumor:Blood25.2197
Tumor:Muscle19.6148
Tumor:Liver1.54.3

Strategies for Enhancing In Vivo Performance through Structural Modification

The in vivo performance of a drug candidate is a composite of its absorption, distribution, metabolism, and excretion (ADME) properties. Medicinal chemistry plays a pivotal role in fine-tuning the structure of a lead compound to optimize these properties. nih.gov Several strategies are employed to enhance the in vivo performance of benzamide analogues.

One common approach is scaffold hopping and bioisosteric replacement . nih.gov This involves replacing a part of the molecule with a structurally different group that retains similar biological activity but has improved pharmacokinetic properties. nih.gov For example, replacing a metabolically labile ester with a more stable amide group is a classic strategy. psu.edu In the context of benzamides, the amide bond itself can be replaced by bioisosteres like oxadiazoles (B1248032) or tetrazoles to improve metabolic stability and other properties. nih.gov

Structural modifications to block metabolic hotspots are also frequently employed. psu.edu This can be achieved by introducing substituents, such as fluorine or methyl groups, at positions susceptible to metabolism. This steric shielding can hinder the access of metabolic enzymes, thereby increasing the compound's half-life. nih.gov However, such modifications must be carefully designed to avoid negatively impacting the compound's affinity for its biological target. nih.gov

Modulating physicochemical properties like lipophilicity and solubility is another key strategy. psu.edu As mentioned, reducing excessive lipophilicity can decrease metabolic clearance. psu.edu Introducing polar functional groups or heteroatoms can improve solubility, which is often beneficial for absorption. nih.gov For instance, the introduction of an imidazole (B134444) moiety into a benzodiazepine (B76468) structure increased the basicity of the molecule, allowing for the formation of water-soluble salts suitable for injection. nih.gov

Finally, a structure-based drug design approach, where knowledge of the target's three-dimensional structure is used to guide the design of more potent and selective ligands, can also lead to improved in vivo performance. nih.gov By designing compounds that fit optimally into the binding site, it is sometimes possible to achieve high potency at lower concentrations, which can reduce the metabolic burden and potential for off-target effects. nih.govresearchgate.net

Conclusion and Future Research Directions for 4 Methylamino N Propan 2 Yl Benzamide Research

Synthesis of Current Academic Understanding of 4-(methylamino)-N-(propan-2-yl)benzamide Analogues

While dedicated research on the specific chemical compound This compound is not extensively documented in publicly available scientific literature, a significant body of research on its structural analogues provides a strong foundation for understanding its potential chemical and pharmacological space. The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds. researchgate.netnanobioletters.com

Analysis of related compounds reveals that the N-substituted benzamide motif is a key pharmacophore with diverse therapeutic applications. For instance, research into N-phenylbenzamide derivatives has demonstrated their potential as broad-spectrum antiviral agents. A notable analogue, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), has shown promising anti-Hepatitis B Virus (HBV) activity, including against drug-resistant strains. researchgate.netnih.gov The proposed mechanism of action for these antiviral effects involves the upregulation of the host factor APOBEC3G (A3G), which can inhibit HBV replication. nih.gov This suggests that the methylamino group on the benzoyl ring, a feature shared with our target compound, is compatible with potent biological activity.

Furthermore, studies on other benzamide derivatives highlight their potential in oncology. For example, 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides have been designed and synthesized as inhibitors of microRNA-21, an oncogenic microRNA implicated in various cancers. nih.gov These findings underscore the versatility of the substituted benzamide core in targeting different biological pathways. The synthesis of these analogues typically involves the coupling of a substituted benzoic acid with an appropriate amine, a standard synthetic route that would likely be applicable to the synthesis of This compound . mdpi.commdpi.com

The following table provides a summary of key research findings for analogues of This compound :

Analogue NameKey Research FindingTherapeutic AreaReference
N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamidePotent anti-HBV activity, effective against wild-type and drug-resistant strains.Antiviral (Hepatitis B) researchgate.netnih.gov
4-benzoylamino-N-(prop-2-yn-1-yl)benzamidesAct as inhibitors of microRNA-21, showing potential in cancer therapy.Oncology nih.gov
4-amino-N-[2-(diethylamino)ethyl]benzamideThe synthesis and characterization of this procainamide (B1213733) analogue have been detailed, with investigations into its antibacterial properties.Antibacterial researchgate.netmdpi.com

Identification of Unexplored Research Avenues and Overcoming Challenges in Benzamide Drug Discovery

The primary unexplored research avenue is the synthesis and biological evaluation of This compound itself. Given the promising activities of its analogues, a systematic investigation into its properties is warranted. Key areas for future research include:

Synthesis and Characterization: The development of an efficient and scalable synthesis route for This compound is the first critical step. Standard amide coupling reactions, likely between 4-(methylamino)benzoic acid and propan-2-amine, should be explored and optimized. Full characterization of the compound using modern analytical techniques (NMR, mass spectrometry, etc.) would be essential.

Biological Screening: A comprehensive screening of the compound's biological activity is a high-priority research direction. Based on the activities of its analogues, initial screens should focus on antiviral (particularly anti-HBV) and anticancer activities. Further screening against a broader range of biological targets, including enzymes and receptors relevant to other disease areas, could uncover novel therapeutic potential.

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of related analogues, with systematic modifications to the methylamino and isopropyl groups, would provide valuable SAR data. This would help in identifying the key structural features required for optimal activity and selectivity, guiding the design of more potent and specific drug candidates.

However, the broader field of benzamide drug discovery faces several challenges that would also apply to research on This compound . These include:

Target Identification and Validation: Identifying the specific molecular targets through which benzamide derivatives exert their effects can be challenging. A thorough understanding of the mechanism of action is crucial for rational drug design and development.

Overcoming Drug Resistance: As seen with many therapeutic agents, the development of drug resistance is a significant hurdle. Research should proactively investigate potential resistance mechanisms and explore strategies to mitigate them, such as combination therapies or the design of next-generation inhibitors.

Optimizing Pharmacokinetic Properties: Achieving desirable absorption, distribution, metabolism, and excretion (ADME) properties is a critical aspect of drug development. Early assessment and optimization of the pharmacokinetic profile of This compound and its analogues would be necessary to ensure their viability as drug candidates.

Broader Implications and Potential for Future Drug Discovery and Development Initiatives

The exploration of novel chemical entities like This compound holds significant implications for future drug discovery and development. The benzamide scaffold continues to be a rich source of new therapeutic agents, and the systematic investigation of under-explored derivatives can lead to the identification of first-in-class medicines.

The potential antiviral and anticancer activities of benzamide analogues suggest that This compound could contribute to the development of new treatments for diseases with high unmet medical needs. Success in this area would not only provide new therapeutic options for patients but also validate novel biological targets and pathways for further investigation.

Moreover, the challenges encountered in benzamide drug discovery, such as understanding polypharmacology and ensuring target selectivity, drive innovation in medicinal chemistry and chemical biology. The development of new synthetic methodologies, computational modeling techniques, and biological screening platforms to address these challenges will have a lasting impact on the broader field of drug discovery. The pursuit of compounds like This compound serves as a catalyst for advancing our fundamental understanding of how small molecules can be designed to modulate complex biological systems for therapeutic benefit.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of 4-(methylamino)-N-(propan-2-yl)benzamide?

Answer:
The synthesis typically involves multi-step reactions, including coupling of substituted benzoyl chlorides with amines. Key steps include:

  • Amide Bond Formation : Use 4-(methylamino)benzoyl chloride and isopropylamine in dichloromethane (DCM) with a base like pyridine or triethylamine to facilitate nucleophilic acyl substitution .
  • Purification : Employ column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product.
  • Yield Optimization : Monitor reaction temperature (room temperature to 40°C) and stoichiometric ratios (1:1.2 molar ratio of benzoyl chloride to amine). Catalytic DMAP (4-dimethylaminopyridine) may enhance reaction efficiency .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm the methylamino (-NHCH3_3) and isopropylamide groups. Key signals include δ ~6.5–7.8 ppm (aromatic protons) and δ ~1.2 ppm (isopropyl CH3_3) .
  • HR-MS (High-Resolution Mass Spectrometry) : Validate molecular weight (e.g., calculated [M+H]+^+ for C11_{11}H16_{16}N2_2O: 193.1336) and detect isotopic patterns .
  • FT-IR : Identify amide C=O stretches (~1650 cm1^{-1}) and N-H bends (~3300 cm1^{-1}) .

Advanced: How can mechanistic studies resolve contradictions in reaction pathways for benzamide derivatives?

Answer:
Divergent mechanisms (e.g., organometallic vs. single-electron transfer) can be probed via:

  • Computational Modeling : DFT calculations to compare activation energies of proposed pathways .
  • Isotopic Labeling : Use D2OD_2O or 18O^{18}O-labeled reagents to track proton transfer or oxygen incorporation in intermediates .
  • Kinetic Profiling : Monitor reaction progress under varying pH, temperature, and solvent polarity. For example, acidic conditions favor radical pathways, while basic conditions promote directed C-H activation .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

  • Antimicrobial Testing :
    • Broth Microdilution : Determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains (e.g., E. coli, C. albicans) in 96-well plates .
    • Time-Kill Assays : Assess bactericidal/fungicidal activity over 24 hours at 2× MIC .
  • Enzyme Inhibition : Use fluorescence-based HDAC inhibition assays (e.g., Fluor-de-Lys®) to measure IC50_{50} values, comparing potency to reference inhibitors like MS-275 .

Advanced: How do structural modifications influence the compound’s pharmacokinetic properties?

Answer:

  • Lipophilicity : Introduce trifluoromethyl (-CF3_3) or methoxy (-OCH3_3) groups to enhance membrane permeability (logP calculated via HPLC retention times) .
  • Metabolic Stability : Perform liver microsome assays (human/rat) to assess CYP450-mediated degradation. Methylamino groups may reduce oxidative metabolism compared to primary amines .
  • Solubility : Modify with polar substituents (e.g., hydroxyl, sulfonamide) and measure via shake-flask method in PBS (pH 7.4) .

Basic: What safety protocols are essential during synthesis and handling?

Answer:

  • Hazard Analysis : Follow ACS guidelines for risk assessment, including evaluating mutagenicity (Ames test) and decomposition risks (DSC analysis for exothermic events) .
  • PPE : Use nitrile gloves, lab coats, and fume hoods when handling intermediates like benzoyl chlorides or hydroxylamine derivatives .
  • Waste Disposal : Quench reactive intermediates (e.g., acyl chlorides) with ice-cold sodium bicarbonate before disposal .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced activity?

Answer:

  • Core Modifications : Replace the isopropyl group with bulkier tert-butyl or cyclopropylamide to improve target binding affinity (e.g., via molecular docking with HDAC8 or bacterial PPTase) .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO2_2, -Cl) at the para position to enhance electrophilicity and enzyme inhibition .
  • Bioisosteres : Replace the benzamide scaffold with thiazole or triazole rings to optimize metabolic stability while retaining activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.